molecular formula C13H10F2N2O2 B5831048 3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline

3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline

Cat. No.: B5831048
M. Wt: 264.23 g/mol
InChI Key: ILATUQQOTAEEQI-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H10F2N2O2 It is characterized by the presence of two fluorine atoms on the benzene ring and a nitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline typically involves the reaction of 3,4-difluoroaniline with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinones or other oxidized products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoroaniline: Lacks the nitrophenyl group, making it less complex.

    4-nitroaniline: Lacks the difluoro substitution on the benzene ring.

    3,4-difluoro-N-methylaniline: Similar structure but with a methyl group instead of a nitrophenyl group.

Uniqueness

3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline is unique due to the combination of difluoro and nitrophenyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-12-6-3-10(7-13(12)15)16-8-9-1-4-11(5-2-9)17(18)19/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILATUQQOTAEEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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